2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Structure-Activity Relationship Regioisomer Comparison Drug Design

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941875-38-3, PubChem CID is a synthetic small-molecule thiazole acetamide derivative with molecular formula C21H21FN2O2S2 and molecular weight 416.5 g/mol. The compound features a 4-fluorobenzyl thioether substituent at the thiazole 2-position and an N-(4-methoxyphenethyl)acetamide side chain.

Molecular Formula C21H21FN2O2S2
Molecular Weight 416.53
CAS No. 941875-38-3
Cat. No. B2668497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide
CAS941875-38-3
Molecular FormulaC21H21FN2O2S2
Molecular Weight416.53
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
InChIInChI=1S/C21H21FN2O2S2/c1-26-19-8-4-15(5-9-19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-16-2-6-17(22)7-3-16/h2-9,14H,10-13H2,1H3,(H,23,25)
InChIKeyOJSCJNYJVGKDPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941875-38-3): Compound Class and Baseline Characterization for Procurement Evaluation


2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941875-38-3, PubChem CID 16899830) is a synthetic small-molecule thiazole acetamide derivative with molecular formula C21H21FN2O2S2 and molecular weight 416.5 g/mol [1]. The compound features a 4-fluorobenzyl thioether substituent at the thiazole 2-position and an N-(4-methoxyphenethyl)acetamide side chain. It has been deposited in the PubChem BioAssay database in connection with CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) inhibitor screening programs associated with US Patent US9611270 [2]. The compound belongs to a broader class of thiazolyl acetamide derivatives that have been investigated for Src kinase inhibition and antiproliferative activity in cancer cell lines, though published primary data for this specific analog remain sparse [3].

Why Generic Substitution of 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941875-38-3) Is Not Advisable Without Comparative Evidence


Within the 4-fluorobenzylthio-thiazole acetamide series, subtle variations in the amide-side-chain substitution pattern can produce markedly different target engagement profiles, physicochemical properties, and biological outcomes. The N-(4-methoxyphenethyl) substitution in CAS 941875-38-3 introduces a specific hydrogen-bond acceptor (para-methoxy) positioned distally via a two-carbon ethyl linker from the amide nitrogen, which differs critically from regioisomeric analogs (e.g., ortho- or meta-methoxy variants) and linker-length variants (e.g., benzylamide or anilide derivatives) [1]. Published SAR on related thiazolyl acetamide series demonstrates that even single-atom changes in the N-substituent can shift Src kinase GI50 values by more than an order of magnitude and alter antiproliferative selectivity across cancer cell lines [2]. Consequently, procurement decisions cannot rely on class-level assumptions; compound-specific verification is required.

Quantitative Differentiation Evidence for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941875-38-3) Relative to Closest Analogs


Regioisomeric Differentiation: Para-Methoxy vs. Ortho-Methoxy Phenethyl Substitution in 4-Fluorobenzylthio-Thiazole Acetamides

CAS 941875-38-3 bears a para-methoxyphenethyl substituent on the acetamide nitrogen, distinguishing it from its closest commercially cataloged regioisomer, 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide (CAS 941922-63-0), which carries the methoxy group at the ortho position. The para-substitution topology positions the hydrogen-bond-accepting methoxy oxygen distal to the amide linkage, whereas ortho-substitution places it in proximity to the amide NH, potentially enabling intramolecular hydrogen bonding that alters both conformation and target-binding presentation [1]. While no head-to-head biochemical comparison of these two regioisomers has been published, the difference in computed topological polar surface area (both calculated at 105 Ų identically, as TPSA is insensitive to substitution topology beyond atom count) does not capture the conformational divergence; the rotatable bond count of 9 versus the differing spatial orientation of the methoxy group is expected to produce distinct ligand-receptor interaction geometries [1].

Structure-Activity Relationship Regioisomer Comparison Drug Design

Linker-Length Differentiation: Phenethylamide vs. Benzylamide in 4-Fluorobenzylthio-Thiazole Acetamide Series

CAS 941875-38-3 incorporates a two-carbon ethyl linker between the amide nitrogen and the 4-methoxyphenyl ring (phenethylamide), differentiating it from the one-carbon benzylamide analog 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxybenzyl)acetamide (CAS 942001-86-7). The additional methylene unit in CAS 941875-38-3 increases molecular weight from 402.5 to 416.5 g/mol (+14 Da) and adds one rotatable bond, enhancing conformational flexibility of the terminal aryl group [1]. This linker-length difference is structurally analogous to the distinction between benzyl-substituted and phenethyl-substituted amides explored in related thiazole acetamide SAR studies, where linker elongation modulated both Src kinase inhibitory potency and antiproliferative selectivity across HT-29, BT-20, and CCRF-CEM cell lines [2]. In that study, the 4-fluorobenzylthiazolyl derivative (bearing a one-carbon N-benzyl linker) exhibited 64–71% inhibition of BT-20 and CCRF-CEM cell proliferation at 50 μM, whereas unsubstituted N-benzyl derivatives showed c-Src GI50 values of 1.34–2.30 μM [2]; the effect of linker elongation to the phenethyl homolog has not been reported for this specific substitution pattern.

Linker Optimization CYP Enzyme Inhibition Physicochemical Properties

Paralogous CYP Enzyme Inhibition Profiling: Evidence from Patent-Derived Screening Data for the 4-Fluorobenzylthio-Thiazole Acetamide Scaffold

Compounds bearing the 4-fluorobenzylthio-thiazole acetamide scaffold, including CAS 941875-38-3, have been evaluated in the context of CYP17A1 (steroid 17-alpha-hydroxylase/17,20 lyase) inhibitor discovery programs documented in US Patent US9611270 and US9278093 [1][2]. The PubChem BioAssay AID 1796502, derived from US9611270, screened compounds for CYP17A1 inhibitory activity using progesterone as substrate with HPLC-based product detection, classifying compounds with IC50 ≤ 10 μM as active [1]. Within this scaffold class, companion BindingDB entries (BDBM50078606/CHEMBL3415154 and BDBM50078618/CHEMBL3415173) report IC50 values of 10,000 nM against recombinant human CYP17 expressed in E. coli, though the SMILES strings associated with these specific BindingDB entries appear inconsistent with the target compound structure and may represent distinct analogs from the same patent series [2]. Importantly, the patent family also includes selectivity profiling against CYP21A2, CYP11B1, and CYP11B2, establishing a framework for paralog-selectivity assessment within the steroidogenic CYP enzyme family that is directly applicable to CAS 941875-38-3 [1].

CYP17A1 Inhibition Steroidogenesis Enzyme Selectivity

Physicochemical Property Differentiation: XLogP3, TPSA, and Rotatable Bond Count as Surrogate Selectivity Determinants within the 4-Fluorobenzylthio-Thiazole Acetamide Series

CAS 941875-38-3 exhibits computed physicochemical properties that differentiate it from analog series members lacking the 4-methoxy substituent or bearing different linker architectures. The compound has an XLogP3 of 4.6, topological polar surface area (TPSA) of 105 Ų, 9 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. In comparison, the des-methoxy analog 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-phenethylacetamide (MW 386.5) is more lipophilic (estimated XLogP3 ~4.8-5.0) with reduced H-bond acceptor count (5 vs. 6) and lower TPSA (~76 Ų), while the anilide analog 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(p-tolyl)acetamide (CAS 941875-41-8, MW 372.5) is smaller and more rigid with only 6 rotatable bonds . The combination of XLogP3 of 4.6 and TPSA of 105 Ų places CAS 941875-38-3 within the central region of the BOILED-Egg model for predicted intestinal absorption and blood-brain barrier penetration, differentiating it from more lipophilic analogs in the series that may exhibit higher tissue distribution volumes [1].

Lipophilicity Drug-likeness In Silico ADME

Antiproliferative Activity Class-Level Evidence from Thiazolyl N-Benzyl-Substituted Acetamide SAR Studies

A published SAR study on thiazolyl N-benzyl-substituted acetamide derivatives by Fallah-Tafti et al. (2011) provides the most directly relevant class-level evidence for the biological activity potential of the scaffold shared by CAS 941875-38-3 [1]. In this study, compound 8b—a 4-fluorobenzylthiazolyl derivative with a morpholinoethoxy phenyl substitution (distinct from the 4-methoxyphenethyl group in CAS 941875-38-3)—exhibited 64–71% inhibition of cell proliferation in BT-20 breast carcinoma and CCRF-CEM leukemia cells at 50 μM, while the unsubstituted N-benzyl derivative 8a showed c-Src kinase GI50 values of 1.34 μM (NIH3T3/c-Src527F) and 2.30 μM (SYF/c-Src527F) [1]. The study established that the 4-fluorobenzylthio-thiazole core contributes to antiproliferative activity, but the N-substituent identity critically modulates both potency and cell-line selectivity. CAS 941875-38-3 differs from compound 8b by replacement of the morpholinoethoxy phenyl group with a 4-methoxyphenethyl group, which alters both lipophilicity and H-bonding capacity in the terminal moiety; the impact of this specific substitution on Src kinase inhibition or antiproliferative activity has not been reported in peer-reviewed literature.

Src Kinase Inhibition Anticancer Activity Cell Proliferation

Recommended Research Application Scenarios for 2-(2-((4-Fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide (CAS 941875-38-3)


Steroidogenic CYP Enzyme Panel Screening for Paralog Selectivity Profiling

CAS 941875-38-3 is most appropriately deployed as a member of a structurally diverse compound panel for profiling inhibitor selectivity across the steroidogenic cytochrome P450 family (CYP17A1, CYP21A2, CYP11B1, CYP11B2, CYP19A1). The compound's patent-documented association with CYP17A1 inhibitor discovery programs (US9611270) establishes a framework for comparative enzyme profiling [1]. Its distinct N-(4-methoxyphenethyl) substitution pattern, relative to other scaffold members bearing N-benzyl or N-phenyl substituents, offers a unique vector for exploring how amide-side-chain topology influences paralog selectivity. Researchers should incorporate established reference inhibitors (abiraterone for CYP17A1, fadrozole for CYP19A1, metyrapone for CYP11B1) as positive controls and determine IC50 values under uniform assay conditions using recombinant enzymes with HPLC-based product detection as described in the patent literature [1].

Structure-Activity Relationship (SAR) Exploration of the 4-Methoxyphenethyl Amide Side Chain in Thiazole-Based Bioactive Molecules

This compound serves as a key analog in systematic SAR campaigns investigating the contribution of the para-methoxyphenethyl side chain to target binding within the broader 4-fluorobenzylthio-thiazole acetamide chemotype. The para-methoxy group provides a hydrogen-bond acceptor at a defined distance from the amide core (two-carbon ethyl linker), enabling researchers to probe whether this distal H-bond interaction contributes favorably or unfavorably to potency relative to the ortho-methoxy regioisomer (CAS 941922-63-0), the des-methoxy analog (N-phenethyl), and the benzylamide linker variant (CAS 942001-86-7). The computed XLogP3 of 4.6 and TPSA of 105 Ų further position this compound as a moderately lipophilic, cell-permeable probe suitable for cellular target engagement assays where excessive lipophilicity may confound results via non-specific membrane partitioning [2].

Src Kinase and Antiproliferative Activity Screening in Cancer Cell Line Panels

Based on class-level evidence that 4-fluorobenzylthiazolyl acetamide derivatives exhibit Src kinase inhibitory and antiproliferative activities [3], CAS 941875-38-3 is a rational candidate for inclusion in focused screening libraries targeting non-receptor tyrosine kinases. The compound should be evaluated in biochemical Src kinase assays and counter-screened against Src-family kinases (Yes, Fyn, Lyn) and receptor tyrosine kinases to establish selectivity. Cellular testing in BT-20, HT-29, and CCRF-CEM cell lines—where scaffold analog 8b showed 64–71% inhibition at 50 μM—would enable direct comparison of the 4-methoxyphenethyl substitution effect relative to literature benchmarks [3]. Users should note that no peer-reviewed activity data exist for this specific compound and all screening results should be generated de novo with appropriate positive (e.g., dasatinib, KX2-391) and negative controls.

Computational Chemistry and Molecular Docking Studies Targeting CYP and Kinase Active Sites

The well-defined chemical structure of CAS 941875-38-3—with its 4-fluorobenzyl thioether, thiazole core, and flexible 4-methoxyphenethyl acetamide side chain—makes it suitable for molecular docking and molecular dynamics simulations targeting CYP enzyme active sites (PDB: 3RUK, 4NKV for CYP17A1) and kinase ATP-binding pockets. The compound's 9 rotatable bonds present a meaningful conformational sampling challenge that can be used to benchmark docking algorithms or free-energy perturbation (FEP) methods. Its distinct substitution pattern, relative to co-crystallized ligands in publicly available CYP17A1 structures, may reveal novel binding modes exploitable in structure-based drug design [1][2].

Quote Request

Request a Quote for 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.